molecular formula C18H6O6 B1444358 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride CAS No. 129808-00-0

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Cat. No. B1444358
CAS RN: 129808-00-0
M. Wt: 318.2 g/mol
InChI Key: XGZRRDYHYZLYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,4’-diaminodiphenyl ether with 3,3’,4,4’-oxydiphthalic anhydride . The latter serves as one of the acid anhydride monomers in the process .

Scientific Research Applications

Thermal Resistance and Decomposition Properties in Polyimides

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride is utilized in the preparation of homopolyimides and copolyimides, contributing significantly to their thermal stability. These polyimides demonstrate enhanced thermal stability behaviors, especially in nitrogen and air atmospheres. The incorporation of this anhydride into polyimides facilitates chemical cross-linking reactions, thereby boosting thermal stability and degradation stability of these materials (Xiwen Zhang et al., 2021).

Synthesis and Properties of Poly(Ether Imide)s

Research has explored the synthesis of poly(ether imide)s using bis(ether anhydride)s, including this compound. These studies have shown that introducing specific substituents can lead to varied crystallinity and solubility, impacting the thermal and mechanical properties of the resulting polyimides (S. Hsiao & Liang-Ru Dai, 1999).

Enhancing Electrooptic Properties in Nonlinear Optical Polyimides

This anhydride is also used in synthesizing nonlinear optical polyimides, exhibiting high thermal stability and significant electrooptic coefficients. The utilization of this compound in such applications underlines its importance in developing materials with specific optical and thermal properties (Haythem A. Saadeh et al., 1997).

Application in Novel Aromatic Polyimides

The synthesis of novel aromatic polyimides using various dianhydrides, including this compound, has been explored. These polyimides have shown a range of thermal degradation temperatures and glass transition temperatures, indicating their potential use in diverse high-temperature applications (M. Butt et al., 2005).

Future Directions

For more detailed information, you can refer to the provided references .

properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRRDYHYZLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338045
Record name 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129808-00-0
Record name 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to an aspect of the invention, a 5-haloisobenzofuran-1,3-dione, such as 5-bromoisobenzofuran-1,3-dione, is reacted with ethyne to obtain 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).
[Compound]
Name
5-haloisobenzofuran-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The present inventors have found that (ethyne-1,2-diyl)bis(isobenzofuran-1,3-diones), such as 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), may be obtained in a high yield in a one-step procedure by employing a Sonogashira coupling to react a chloro-, bromo-, or iodoisobenzofuran-1,3-dione, such as 5-chloro-, 5-bromo-, or 5-iodoisobenzofuran-1,3-dione, with acetylene, i.e. ethyne. By employing a one step procedure and by avoiding aqueous work-up, causing hydrolysis of the anhydride moieties, a (ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), such as 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), may be obtained in significantly higher yield and shorter process time compared to known processes.
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-Bromophthalic anhydride (21.8 g), dimethylacetamide (66 ml) and triethyl amine (16 ml) were mixed and purged with nitrogen. Thereafter, triphenylphosphine (113 mg), bis(triphenylphosphine)palladium(II) dichloride (101 mg) and copper iodide (55 mg) were added. The resulting mixture was pressurized with acetylene (approximative 2 bar) and heated to 80° C. Once the 4-bromophthalic anhydride had been consumed, which was determined by HPLC subsequent to methanolysis, acetic acid (87 ml) was added and the resulting mixture was cooled to 40° C. Mixture was filtered, and resulting solid washed twice with 10 ml acetic acid. The resulting product was dried at <100 mbar at 110° C., providing 7.8 g 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) in a yield of 51%. The bromide content of the final product was determined to be 150 ppm by ion chromatography.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Reactant of Route 2
Reactant of Route 2
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Reactant of Route 3
Reactant of Route 3
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Reactant of Route 4
Reactant of Route 4
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Reactant of Route 5
Reactant of Route 5
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Reactant of Route 6
Reactant of Route 6
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.